![molecular formula C17H22N2O3 B068594 Catramilast CAS No. 183659-72-5](/img/structure/B68594.png)
Catramilast
Overview
Description
Catramilast is a biochemical compound with the molecular formula C17H22N2O3 . It has an average mass of 302.368 Da and a monoisotopic mass of 302.163055 Da . It was initially developed by GSK Plc as a PDE4 inhibitor .
Molecular Structure Analysis
The molecular structure of Catramilast consists of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
Catramilast has a density of 1.2±0.1 g/cm3 and a molar refractivity of 84.1±0.3 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . Its ACD/LogP value is 4.12, indicating its lipophilicity .
Mechanism of Action
While the exact mechanism of action for Catramilast is not specified, it is known to be a PDE4 inhibitor . PDE4 inhibitors work by blocking the action of phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells. By preventing the breakdown of cAMP, PDE4 inhibitors can help reduce inflammation.
Safety and Hazards
When handling Catramilast, it’s important to avoid dust formation and avoid breathing in any mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
3-[(2S)-2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]propyl]-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(10-19-8-7-18-17(19)20)14-5-6-15(21-2)16(9-14)22-11-13-3-4-13/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,20)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYRQONKZKIIY-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=CNC1=O)C2=CC(=C(C=C2)OC)OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171460 | |
Record name | Catramilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Catramilast | |
CAS RN |
183659-72-5 | |
Record name | Catramilast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183659725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Catramilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CATRAMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ4XA556B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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